5H-pyrrolo[3,2-d]pyrimidin-4-amine belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom .
There are several studies that have reported the synthesis of pyrrolo[3,2-d]pyrimidine derivatives . For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Another study reported the synthesis of a series of pyrrolo[3,2-d]pyrimidine derivatives and evaluated their application as type-II inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase .
The molecular structure of 5H-pyrrolo[3,2-d]pyrimidin-4-amine has been analyzed in several studies . For instance, an X-ray cocrystal structure analysis revealed the molecular interaction mode and the precise stereochemistry required for bioactivity . Another study used 3D-QSAR techniques to develop a ligand-based comparative molecular field analysis (CoMFA) model .
The physical and chemical properties of 5H-pyrrolo[3,2-d]pyrimidin-4-amine have been reported in several sources . For example, the molecular weight of 5H-pyrrolo[3,2-d]pyrimidin-4-amine is 134.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .
5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic organic compound that belongs to the class of pyrrolopyrimidines. This compound features a pyrrole ring fused to a pyrimidine structure, making it significant in various chemical and biological applications. It is often studied for its potential as a therapeutic agent due to its structural similarities to nucleobases.
The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions and other synthetic routes that involve multiple steps of substitution and cyclization. Its synthesis has been explored in several studies, highlighting its importance in medicinal chemistry and drug development.
5H-pyrrolo[3,2-d]pyrimidin-4-amine is classified under:
The synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-amine can be achieved through several methodologies:
The technical details of these synthesis methods often involve careful control of reaction conditions such as temperature, solvent choice, and the use of catalysts to optimize yields and minimize byproducts.
5H-pyrrolo[3,2-d]pyrimidin-4-amine has a molecular formula of C₆H₆N₄. The structure consists of:
Key structural data includes:
The compound participates in various chemical reactions:
The reactions are often conducted under controlled conditions using solvents like chloroform or acetonitrile, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
5H-pyrrolo[3,2-d]pyrimidin-4-amine exhibits biological activity primarily through its interaction with specific enzymes or receptors in biological systems. Its mechanism may involve:
Studies have indicated that modifications at various positions on the pyrrolopyrimidine scaffold can significantly affect biological activity and selectivity towards specific targets.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are employed to characterize these properties accurately.
5H-pyrrolo[3,2-d]pyrimidin-4-amine has significant applications in:
The core structure of this heterocyclic compound is defined by the International Union of Pure and Applied Chemistry (IUPAC) as 5H-pyrrolo[3,2-d]pyrimidin-4-amine. This name precisely describes its fused bicyclic system:
Structural data confirm the planar geometry of the bicyclic system, with bond lengths and angles consistent with electron delocalization. Key structural features include:
Table 1: Atomic Connectivity and Descriptors
Descriptor | Value |
---|---|
SMILES | NC1=NC=NC2=C1NC=C2 |
InChI Key | YRVFQPBPZCRUDX-UHFFFAOYSA-N |
Ring System | Bicyclic pyrrolopyrimidine |
Aromatic Rings | Two (fully conjugated) |
Tautomeric Forms | 5H (major), 7H (minor) |
This compound is recognized globally under multiple aliases, essential for database searches and literature review:
These identifiers enable unambiguous tracking across chemical inventories (e.g., TCI’s Product Number P2930 [2]) and pharmacological databases.
Table 2: Universal Registry and Supplier Codes
Identifier Type | Code/Value |
---|---|
CAS RN | 2227-98-7 |
PubChem CID | 5287565 |
MDL Number | MFCD11520862 |
DrugBank Accession | DB03506 |
Synquest Labs Code | 3H30-1-EF |
TCI Product Number | P2930 |
Molecular Formula: C₆H₆N₄Exact Mass: 134.0592 DaAverage Molecular Weight: 134.14 g/mol [2] [3] [9]
Key Physicochemical Properties:
Computed Physicochemical Profiles:
Table 3: Experimental and Predicted Physicochemical Parameters
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 134.14 g/mol | MS [2] |
Melting Point | 237 °C | Capillary [2] |
Water Solubility | 9.53 mg/mL (25°C) | ESOL model [9] |
logP (Octanol-Water) | 0.23 | Consensus prediction [9] |
TPSA | 67.6 Ų | Computational [9] |
Purity (Commercial) | 95–97% | HPLC [2] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7